molecular formula C12H12N2O2S B6060317 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide CAS No. 543696-70-4

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide

Cat. No.: B6060317
CAS No.: 543696-70-4
M. Wt: 248.30 g/mol
InChI Key: ZECZJVHQDCBWEZ-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 5-methyl-4-oxo-4,5-dihydro-1,3-thiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide: Unique due to its specific substitution pattern on the thiazole and benzamide moieties.

    4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar in structure but contains a pyrazoline ring instead of a thiazole ring.

    2,6-Difluoro-N-(2’-methyl-3’-(4-methyl-5-oxo-4,5-dihydro-1,3),4-oxazole-2-yl)benzamide: Contains an oxazole ring, showing structural similarity but different heterocyclic core.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its thiazole ring is particularly important for its reactivity and potential biological activity.

Properties

IUPAC Name

2-methyl-N-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)11(16)14-12-13-10(15)8(2)17-12/h3-6,8H,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECZJVHQDCBWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=NC(=O)C2=CC=CC=C2C)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387860
Record name 2-Methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543696-70-4
Record name 2-Methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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